(8R,9S)-6-Oxa-2-azaspiro[4.5]decane-8,9-diol;hydrochloride
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Overview
Description
(8R,9S)-6-Oxa-2-azaspiro[4.5]decane-8,9-diol;hydrochloride is a chemical compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both oxygen and nitrogen atoms within the spirocyclic framework contributes to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8R,9S)-6-Oxa-2-azaspiro[4.5]decane-8,9-diol;hydrochloride can be achieved through a multi-step process. One convenient method involves the use of commercially available reagents such as tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane . The reaction typically proceeds under mild conditions, with the formation of the spirocyclic structure facilitated by the presence of a base and a suitable solvent.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(8R,9S)-6-Oxa-2-azaspiro[4.5]decane-8,9-diol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The presence of reactive sites within the spirocyclic structure allows for substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities.
Scientific Research Applications
(8R,9S)-6-Oxa-2-azaspiro[4.5]decane-8,9-diol;hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential biological activity.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research into its potential therapeutic applications is ongoing, with interest in its ability to modulate biological pathways and its potential as a drug candidate.
Industry: The compound’s reactivity and stability make it useful in various industrial processes, including the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (8R,9S)-6-Oxa-2-azaspiro[4.5]decane-8,9-diol;hydrochloride involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on proteins or other macromolecules, potentially modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (8R,9S)-6-Oxa-2-azaspiro[4.5]decane-8,9-diol;hydrochloride include other spirocyclic molecules with oxygen and nitrogen atoms in their structures. Examples include:
8-Oxa-2-azaspiro[4.5]decane: A related compound with a similar spirocyclic framework.
Spiro[4.5]decane derivatives: Various derivatives with different functional groups attached to the spirocyclic core.
Uniqueness
The uniqueness of (8R,9S)-6-Oxa-2-azaspiro[45]decane-8,9-diol;hydrochloride lies in its specific stereochemistry and the presence of both hydroxyl and hydrochloride groups
Properties
IUPAC Name |
(8R,9S)-6-oxa-2-azaspiro[4.5]decane-8,9-diol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3.ClH/c10-6-3-8(1-2-9-5-8)12-4-7(6)11;/h6-7,9-11H,1-5H2;1H/t6-,7+,8?;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDQDZUMTKYDRIB-GZVYQWMRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12CC(C(CO2)O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNCC12C[C@@H]([C@@H](CO2)O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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